

spectroscopic data for Methyl 2,3-difluorobenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,3-difluorobenzoate

Cat. No.: B095583

[Get Quote](#)

A comprehensive analysis of the spectroscopic properties of **Methyl 2,3-difluorobenzoate** is crucial for its identification, characterization, and application in various scientific fields, including drug development and materials science. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections detail the predicted and expected spectroscopic data for **Methyl 2,3-difluorobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for **Methyl 2,3-difluorobenzoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	m	1H	Ar-H
~7.2 - 7.4	m	2H	Ar-H
~3.9	s	3H	O-CH ₃

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for **Methyl 2,3-difluorobenzoate**

Chemical Shift (ppm)	Assignment
~164	C=O
~150 (dd)	C-F
~148 (dd)	C-F
~126	Ar-C
~124	Ar-C
~120	Ar-C
~53	O-CH ₃

(dd = doublet of doublets due to C-F coupling)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **Methyl 2,3-difluorobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2960 - 2850	Medium	Aliphatic C-H stretch (methyl)
~1730 - 1715	Strong	C=O (ester) stretch
~1600 - 1450	Medium-Strong	Aromatic C=C ring stretch
~1300 - 1200	Strong	C-O (ester) stretch
~1200 - 1100	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **Methyl 2,3-difluorobenzoate**

m/z	Relative Intensity	Assignment
172	High	[M] ⁺ (Molecular ion)
141	High	[M - OCH ₃] ⁺
113	Medium	[M - COOCH ₃] ⁺
85	Medium	[C ₆ H ₃ F ₂] ⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,3-difluorobenzoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of neat liquid **Methyl 2,3-difluorobenzoate** directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Record a background spectrum of the clean, empty ATR crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

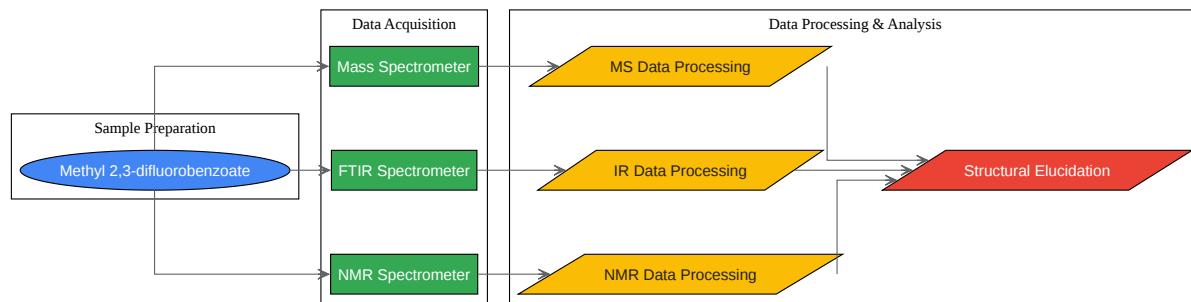
Electron Ionization (EI)-MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

- Ionization:
 - Use a standard electron ionization source.
 - Bombard the sample molecules with electrons at a standard energy of 70 eV.
- Mass Analysis:
 - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - Detect the ions using an electron multiplier or other suitable detector.
- Data Processing:
 - Generate a mass spectrum by plotting the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak and major fragment ions.

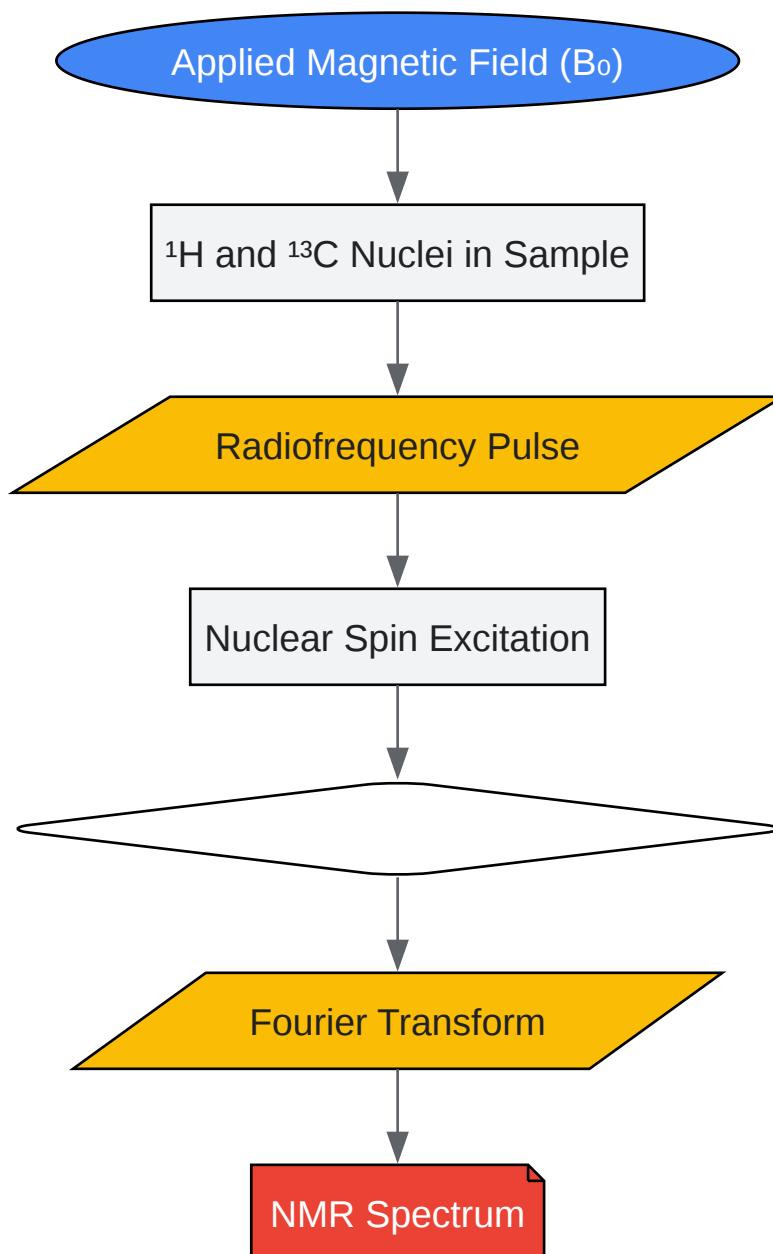
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Logical flow of an NMR experiment.

- To cite this document: BenchChem. [spectroscopic data for Methyl 2,3-difluorobenzoate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095583#spectroscopic-data-for-methyl-2-3-difluorobenzoate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com